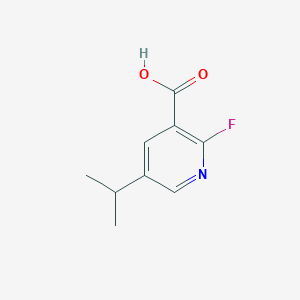

2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as pyridinecarboxylic acids . It is a monocarboxylic derivative of pyridine . The compound has a molecular weight of 139.17 .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, involves various methods . One of the methods used to synthesize similar compounds is the Baltz-Schiemann technique . This technique was used to convert 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H10FN/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3 . The compound has a molecular weight of 141.1 g/mol .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación

Fluorescent Tags for Analysis

2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid derivatives have been explored for their potential as fluorescent tags, particularly in the analysis of carbohydrates. The use of 1,3-di(2-pyridyl)-1,3-propanedione (DPPD) as a fluorogenic labeling reagent for sugars is a noteworthy application. This compound reacts with the anomeric carbon of sugars to afford a fluorescent 2-pyridylfuran moiety, enabling sensitive detection and analysis of monosaccharides in complex biological matrices such as blood and milk samples (Cai et al., 2014).

Fluorinating Agents

Research on the reaction products of F-propene and dialkylamines has revealed mixtures of α,α-difluoroalkylamine and α-fluoro enamine as useful fluorinating agents for alcohols and carboxylic acids. These reagents offer advantages over traditional fluorinating agents due to their easier preparation and higher stability, highlighting their utility in organic synthesis and potentially enriching the toolbox for chemical modification of complex molecules (Takaoka et al., 1979).

Functionalization and Substitution

The concept of "regioexhaustive substitution" has been applied to 2-fluoro-, 2,3-difluoro-, and 2,5-difluoropyridine to achieve selective functionalization at each vacant position. This approach employs either chlorine or trimethylsilyl groups as protective groups to facilitate regioselective metalation and subsequent carboxylation. Such strategies have enabled the synthesis of various fluorinated pyridinecarboxylic acids, underscoring the versatility of fluorinated compounds in organic synthesis and drug development (Bobbio & Schlosser, 2005).

Metal-Organic Frameworks (MOFs)

Utilizing symmetrical aromatic carboxylic acid ligands, several Co(II)-based metal–organic frameworks (MOFs) have been synthesized. These MOFs, constructed from diverse metal clusters, have demonstrated high selectivity in adsorbing C2H2 and CO2 over CH4, showcasing their potential in gas separation and storage applications. The varied secondary building units (SBUs) in these MOFs, ranging from trinuclear to pentanuclear clusters, illustrate the structural diversity achievable with fluorinated carboxylic acids as ligands, paving the way for the development of new materials with tailored properties (Sun et al., 2021).

Safety and Hazards

The safety information for “2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid” indicates that it is classified under the GHS07 hazard category . The compound may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Propiedades

IUPAC Name |

2-fluoro-5-propan-2-ylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5(2)6-3-7(9(12)13)8(10)11-4-6/h3-5H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLZUHGSHCQXMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(N=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2884646.png)

![4-(1'-(2-(dimethylamino)ethyl)-1-ethyl-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrol]-3'-ylcarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2884649.png)

![Methyl 2-[2-({[(1-cyanocyclohexyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B2884651.png)

![N1-allyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2884665.png)

![6-chloro-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2884666.png)